molecular formula C17H16Cl2N2O3S B10958630 Ethyl 2-{cyclopropyl[(3,4-dichlorophenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Ethyl 2-{cyclopropyl[(3,4-dichlorophenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B10958630
M. Wt: 399.3 g/mol
InChI Key: UTIFGEUIGYGZBX-UHFFFAOYSA-N
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Description

ETHYL 2-[CYCLOPROPYL(3,4-DICHLOROBENZOYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents

Preparation Methods

The synthesis of ETHYL 2-[CYCLOPROPYL(3,4-DICHLOROBENZOYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves several steps. One common method starts with the reaction of ethyl (ethoxymethylene)-3-oxobutanoate with 2,4-difluoroaniline to form an intermediate, which is then cyclized to produce the desired thiazole derivative . Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

ETHYL 2-[CYCLOPROPYL(3,4-DICHLOROBENZOYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

ETHYL 2-[CYCLOPROPYL(3,4-DICHLOROBENZOYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-[CYCLOPROPYL(3,4-DICHLOROBENZOYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. The thiazole ring is known to interact with various enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or block receptor sites, leading to its observed biological effects .

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

ETHYL 2-[CYCLOPROPYL(3,4-DICHLOROBENZOYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is unique due to its specific structural features, such as the cyclopropyl and dichlorobenzoyl groups, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C17H16Cl2N2O3S

Molecular Weight

399.3 g/mol

IUPAC Name

ethyl 2-[cyclopropyl-(3,4-dichlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C17H16Cl2N2O3S/c1-3-24-16(23)14-9(2)20-17(25-14)21(11-5-6-11)15(22)10-4-7-12(18)13(19)8-10/h4,7-8,11H,3,5-6H2,1-2H3

InChI Key

UTIFGEUIGYGZBX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N(C2CC2)C(=O)C3=CC(=C(C=C3)Cl)Cl)C

Origin of Product

United States

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